3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
Description
3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, which is further substituted with two methyl groups.
Properties
IUPAC Name |
3-(methanesulfonamido)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-6-4-5-8(17(10,14)15)7(2)9(6)11-16(3,12)13/h4-5,11H,1-3H3,(H2,10,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMJAPSSFVFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with methanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the methanesulfonamide group. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of the sulfonamide groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, particularly those caused by bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing folic acid, which is crucial for their growth and replication. This leads to the death of the bacterial cells. The molecular targets of the compound include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid synthesis pathway.
Comparison with Similar Compounds
3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic that is commonly used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfisoxazole: A sulfonamide antibiotic used to treat urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its biological activity and chemical reactivity.
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